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The table below summarizes the nuclear magnetic resonance parameters for the water molecules in barium

chlorate monohydrate (Ba(ClO₃)₂·H₂O), as determined by solid-state NMR studies.

Nucleus Interaction / Parameter Reported Value Experimental Conditions

¹H (Proton) Chemical Shift Anisotropy

(ΔCS) [1]

11 ± 3 ppm Static powder, 9.4 T, Room

Temperature

Asymmetry (ηCS) [1] 0.3 ± 0.5 Static powder, 9.4 T, Room

Temperature

H-H Dipolar Coupling

Constant [1]

-29 kHz Static powder, 9.4 T, Room

Temperature

¹⁷O
(Oxygen-17)

Quadrupolar Coupling

Constant (CQ) [2]

Increases with decreasing

temperature

MAS, 14.1 - 21.1 T, Variable

Temperature

H-O Dipole Splitting [2] Well-resolved splitting

observed

Low temperature, without ¹H

decoupling

Detailed Experimental Protocols
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Here is a detailed breakdown of the key methodologies employed in the cited research.

Sample Preparation

Material: The studies used crystalline barium chlorate monohydrate (Ba(ClO₃)₂·H₂O) [1] [2].
Key Property: The water molecules in this crystal are isolated from each other, meaning

intermolecular couplings between protons of different water molecules are negligible. This simplifies
the NMR spectrum to that of an isolated spin pair [1].

¹H NMR Experiments (Proton)

Spectrometer Field Strength: Experiments were performed using a 9.4 T magnet (corresponding to
a 400 MHz Larmor frequency for protons) [1].

Pulse Sequence - Solid Echo: Static powder spectra were acquired using a 90°ᵧ–τ–90°ᵩ solid echo
sequence. This experiment is chosen because it can refocus the broadening caused by both

chemical shift anisotropy (CSA) and homonuclear dipolar couplings, allowing for a clearer observation
of the "Pake pattern" characteristic of isolated spin pairs [1].

Magic-Angle Spinning (MAS): Experiments were also conducted under MAS conditions, typically at
a spinning speed of 10 kHz, to average out anisotropic interactions and achieve higher spectral

resolution [1].
Spectral Analysis: The experimental spectra were analyzed by comparing them with numerical

simulations. These simulations account for the dipolar coupling between the two protons of a water
molecule, the chemical shift anisotropy of each proton, and the relative orientation of the dipolar

and shielding tensors [1].

¹⁷O NMR Experiments (Oxygen-17)

Field Strength: Studies were conducted at high magnetic fields, ranging from 14.1 T to 21.1 T, to
enhance resolution and sensitivity for the quadrupolar ¹⁷O nucleus [2].

Variable Temperature MAS: The sample temperature was varied to investigate the dynamics of the
water molecule. A key finding was that the measured quadrupolar coupling constant (CQ)
increases as temperature decreases. This is attributed to the reduction of fast librational motions
(torsional oscillations) of the water molecule at lower temperatures [2].

Dipolar Splitting: At low temperatures and without ¹H decoupling, the ¹⁷O spectra exhibit a well-
resolved ¹H-¹⁷O dipole splitting. This splitting arises from the homogeneous coupling between the

two ¹H-¹⁷O dipoles and the ¹H-¹H dipole, providing direct structural information about the water
molecule [2].
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Computational Support (DFT Calculations)

Method: Density Functional Theory (DFT) calculations were performed using a periodic
planewave pseudopotential approach [1].

Purpose: These first-principles calculations were used to compute the magnetic shielding tensors for
the protons in the crystal structure. The results provided crucial support for the interpretation of

experimental NMR spectra and helped confirm that the water molecules are undergoing fast
reorientation around their C₂ axis at room temperature [1].

Experimental Workflow for NMR Analysis

The diagram below outlines the logical workflow for the solid-state NMR characterization of barium

chlorate monohydrate, integrating both experimental and computational approaches.

Start: Crystalline
Ba(ClO₃)₂·H₂O Sample

¹H Static NMR
(Solid Echo)

¹H MAS NMR
(10 kHz spinning)

¹⁷O VT-MAS NMR
(14.1 - 21.1 T)

DFT Calculations
(Periodic planewave method)

Spectral Data
(Pake pattern, sidebands, splittings)

Integrated Analysis &
Parameter Extraction

Output: Structural &
Dynamic Properties
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Key Insights for Researchers

Fast Molecular Motion: At room temperature, the water molecules in Ba(ClO₃)₂·H₂O undergo rapid
180° flips around their C₂ symmetry axis. This motion averages the chemical shielding tensors of

the two protons, making them equivalent and collinear, while leaving the H-H dipolar coupling
unchanged [1].

Temperature is Critical: The ¹⁷O NMR parameters, especially the Quadrupolar Coupling Constant
(CQ), are highly sensitive to temperature. This dependence directly reports on the amplitude of water

librations, bridging the gap between experimental results and static DFT calculations [2].
Complementary Techniques: The combination of static and MAS experiments on both ¹H and ¹⁷O

nuclei, supported by DFT modeling, provides a comprehensive picture of the structure, dynamics,
and nuclear spin interactions in this system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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